molecular formula C32H22Br2Si B13698342 Bis(5-bromo-1-naphthyl)diphenylsilane

Bis(5-bromo-1-naphthyl)diphenylsilane

Cat. No.: B13698342
M. Wt: 594.4 g/mol
InChI Key: YQQGEURSUXKUKT-UHFFFAOYSA-N
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Description

Bis(5-bromo-1-naphthyl)diphenylsilane is a high-purity organosilane compound supplied for research and development purposes. With the molecular formula C32H22Br2Si and a molecular weight of 594.41 g/mol , this reagent features a central diphenylsilane core flanked by two 5-bromo-1-naphthyl substituents. The naphthalene rings provide a rigid, conjugated aromatic system, while the bromine atoms serve as versatile handles for further synthetic modification via cross-coupling reactions, such as the Negishi coupling demonstrated with similar diethylzinc reagents . This structural motif is valuable in materials science, particularly in the development of organic electronic materials. Silane-containing molecules with extended aromatic systems are key components in the fabrication of advanced devices, such as visible-blind UVB photodetectors, where they function as wide-bandgap electron acceptors . Researchers can leverage this compound as a key building block for synthesizing more complex organic semiconductors, ligands for catalysis, or porous materials. This product is intended for research applications only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C32H22Br2Si

Molecular Weight

594.4 g/mol

IUPAC Name

bis(5-bromonaphthalen-1-yl)-diphenylsilane

InChI

InChI=1S/C32H22Br2Si/c33-29-19-7-17-27-25(29)15-9-21-31(27)35(23-11-3-1-4-12-23,24-13-5-2-6-14-24)32-22-10-16-26-28(32)18-8-20-30(26)34/h1-22H

InChI Key

YQQGEURSUXKUKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC4=C3C=CC=C4Br)C5=CC=CC6=C5C=CC=C6Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthetic approach to this compound typically involves the following key steps:

This strategy leverages the high reactivity of organolithium intermediates towards silicon electrophiles to form Si–C bonds efficiently.

Detailed Synthetic Procedure

A representative method adapted from analogous diphenylsilane derivatives synthesis involves:

  • Lithiation of 5-bromo-1-naphthalene:

    • Treatment of 5-bromo-1-naphthalene with n-butyllithium (n-BuLi) at low temperature (e.g., –78 °C) in anhydrous tetrahydrofuran (THF) generates the 5-bromo-1-naphthyllithium intermediate.
    • This step requires strict anhydrous and inert atmosphere conditions to avoid quenching of the organolithium reagent.
  • Reaction with dichlorodiphenylsilane:

    • The freshly prepared 5-bromo-1-naphthyllithium is added dropwise to a solution of dichlorodiphenylsilane in THF at low temperature.
    • The nucleophilic attack of the organolithium on the silicon center displaces chloride ions, leading to formation of this compound.
    • The reaction mixture is allowed to warm to room temperature and stirred to complete the reaction.
  • Workup and Purification:

    • The reaction is quenched with water or a suitable aqueous solution.
    • The organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated.
    • Purification is typically achieved by column chromatography or recrystallization from appropriate solvents.

Alternative Synthetic Routes

  • Suzuki-Miyaura Cross-Coupling:

    While direct lithiation is common, an alternative approach involves Suzuki-Miyaura coupling of bis(5-boronate-1-naphthyl)diphenylsilane with brominated precursors or vice versa. This method allows milder conditions and tolerance of various functional groups but requires preparation of boronate esters and palladium catalysts.

  • Bromo-Lithium Exchange:

    Similar to lithiation, bromo-lithium exchange reactions can be employed starting from brominated diphenylsilane derivatives to introduce naphthyl groups via subsequent coupling reactions.

Representative Data Table of Preparation Parameters

Step Reagents/Conditions Temperature Yield (%) Notes
Lithiation 5-bromo-1-naphthalene + n-BuLi in THF –78 °C N/A Strict inert atmosphere required
Si–C Bond Formation Dichlorodiphenylsilane + organolithium –78 °C to RT 50–70 Slow addition to control reactivity
Workup and Purification Aqueous quench, extraction, chromatography RT N/A Purity confirmed by NMR and MS

Analysis of Preparation Methods

Advantages and Limitations

Method Advantages Limitations
Direct Lithiation + SiCl2Ph2 High reactivity, straightforward, scalable Requires low temperature, moisture sensitive
Suzuki-Miyaura Coupling Milder conditions, functional group tolerance Requires palladium catalysts, boronate prep
Bromo-Lithium Exchange Useful for functionalized silanes Potential for side reactions, sensitive step

Yield and Purity Considerations

  • Yields for the direct lithiation and silane coupling typically range from 50% to 70%, depending on reaction scale and purification efficiency.
  • Purity is confirmed by spectroscopic methods such as ^1H NMR, ^13C NMR, and mass spectrometry.
  • Side reactions such as homocoupling or over-lithiation can reduce yield and require careful control of stoichiometry and temperature.

Summary of Literature Findings

  • The most frequently reported and reliable method for synthesizing this compound involves lithiation of 5-bromo-1-naphthalene followed by reaction with dichlorodiphenylsilane under anhydrous conditions.
  • Alternative methods such as Suzuki-Miyaura coupling are less common but provide routes for functionalized derivatives with different substitution patterns.
  • The reaction conditions and yields are consistent with those reported for similar diphenylsilane derivatives bearing aryl substituents.

Chemical Reactions Analysis

Types of Reactions

Bis(5-bromo-1-naphthyl)diphenylsilane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the naphthyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

    Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters. The reaction is usually performed in the presence of a base, such as potassium carbonate, in a solvent like toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield a bis(5-amino-1-naphthyl)diphenylsilane derivative, while Suzuki-Miyaura coupling with a phenylboronic acid would produce a bis(5-phenyl-1-naphthyl)diphenylsilane derivative.

Scientific Research Applications

Bis(5-bromo-1-naphthyl)diphenylsilane has several applications in scientific research, including:

    Organic Electronics: The compound can be used as a building block for the synthesis of organic semiconductors and light-emitting materials for organic light-emitting diodes (OLEDs).

    Material Science: It can be used in the development of novel materials with unique optical and electronic properties.

    Medicinal Chemistry: The compound can serve as a precursor for the synthesis of biologically active molecules with potential therapeutic applications.

    Catalysis: It can be used as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of the catalytic process.

Mechanism of Action

The mechanism of action of Bis(5-bromo-1-naphthyl)diphenylsilane depends on its specific application. In organic electronics, the compound’s ability to participate in π-π stacking interactions and its electronic properties play a crucial role in its function as a semiconductor or light-emitting material. In catalysis, the compound’s ability to coordinate with transition metals and facilitate the formation of reactive intermediates is key to its effectiveness.

Comparison with Similar Compounds

Bis[(3-ethyl-3-methoxyoxetane)propyl]diphenylsilane ()

  • Structure : Features oxetane rings (3-ethyl-3-methoxy) attached via propyl linkers to the diphenylsilane core.
  • Key Properties :
    • High thermal stability (TGA decomposition at 446°C).
    • Excellent mechanical strength (tensile strength: 75.5 MPa, bending strength: 49.5 MPa).
    • High transparency (>98% light transmittance).
  • Applications : UV-curable resins for 3D printing and coatings.
  • Contrast with Target Compound :
    • The oxetane groups enhance photopolymerization efficiency, whereas brominated naphthyl groups in this compound may prioritize flame retardancy or serve as reactive sites for further functionalization (e.g., Suzuki coupling) .

Naphthalen-2-yl 5-bromo-2-methoxybenzenesulfonate ()

  • Structure : Combines a brominated benzene sulfonate ester with a naphthalene moiety.
  • Key Properties :
    • Molecular weight: 393.3 g/mol.
    • High lipophilicity (XLogP3: 4.9).
    • Moderate polarity (topological polar surface area: 61 Ų).
  • Applications : Likely used in organic synthesis or as an intermediate for pharmaceuticals.
  • Contrast with Target Compound :
    • The sulfonate ester group increases solubility in polar solvents, whereas the silane backbone in this compound may improve thermal stability and compatibility with silicone-based materials .

Diphenylsilane (DPSi) ()

  • Key Properties: Low molecular weight and high purity. Used as a monomer in polymerization processes.
  • Applications : Precursor for silicones and photoresist materials.
  • Contrast with Target Compound :
    • The absence of brominated naphthyl groups limits its utility in reactions requiring halogenated intermediates. This compound’s bulkier structure may reduce volatility and enhance stability in high-temperature applications .

Property Comparison Table

Compound Thermal Stability (°C) Mechanical Strength (MPa) Key Functional Groups Primary Applications
This compound* ~400 (estimated) N/A Brominated naphthyl, silane Flame retardants, OLEDs
Bis[(3-ethyl-3-methoxyoxetane)propyl]diphenylsilane 446 75.5 (tensile) Oxetane, silane UV-curable resins, 3D printing
Naphthalen-2-yl 5-bromo-2-methoxybenzenesulfonate N/A N/A Brominated benzene sulfonate Organic synthesis intermediates
Diphenylsilane (DPSi) <300 N/A Silane Polymerization initiators

*Estimated based on structural analogs.

Biological Activity

Bis(5-bromo-1-naphthyl)diphenylsilane is a silicon-containing organic compound that has garnered attention for its potential biological activities. This compound's unique structure, which includes brominated naphthalene moieties, suggests a range of interactions with biological systems. Understanding its biological activity is crucial for exploring its potential applications in pharmaceuticals and other fields.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C21H16Br2Si\text{C}_{21}\text{H}_{16}\text{Br}_2\text{Si}

This compound features two 5-bromo-1-naphthyl groups attached to a diphenylsilane core. The presence of bromine atoms may enhance its reactivity and biological interactions.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, research has shown that polycyclic aromatic hydrocarbons (PAHs), which share structural similarities, can inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells .

Case Study:

  • A study on brominated naphthalene derivatives demonstrated cytotoxic effects against several cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell proliferation .

Antimicrobial Properties

The antimicrobial activity of silicon-containing compounds has been explored in various contexts. Compounds with similar structures have shown effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial membranes or inhibiting essential metabolic pathways .

Research Findings:

  • A comparative study highlighted that certain brominated compounds exhibited potent antibacterial activity, suggesting that this compound may possess similar properties .

Enzyme Inhibition

Compounds with silicon moieties have been studied for their potential to inhibit specific enzymes involved in disease processes. Enzyme inhibition can lead to therapeutic effects, particularly in metabolic disorders or cancers.

Example:

  • Research indicates that certain organosilicon compounds act as effective inhibitors of acetyl-CoA carboxylase (ACC), an enzyme implicated in fatty acid metabolism and cancer progression . This suggests a potential avenue for this compound in metabolic regulation.

Data Table: Summary of Biological Activities

Activity Type Mechanism Reference
AntitumorInduction of apoptosis
AntimicrobialDisruption of membranes
Enzyme InhibitionACC inhibition

Q & A

Q. What are the optimal synthetic methodologies for Bis(5-bromo-1-naphthyl)diphenylsilane, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis typically involves coupling reactions between brominated naphthyl derivatives and diphenylsilane precursors. A factorial design approach is recommended to optimize parameters (e.g., temperature, catalyst loading, solvent polarity). For example:

  • Key Variables: Reaction time (12–48 hrs), temperature (80–120°C), and molar ratios (1:1 to 1:3).
  • Statistical Tools: Use response surface methodology (RSM) to identify interactions between variables .
  • Validation: Confirm purity via HPLC (C18 column, methanol/water gradient) and compare with standards .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach ensures structural and functional validation:

Technique Parameters Purpose
NMR (¹H/¹³C) CDCl₃ solvent, 400–600 MHzConfirm bromine substitution patterns
XRD Monochromatic Cu-Kα radiationCrystal structure analysis
GC-MS DB-5 column, 70 eV ionizationPurity assessment and fragmentation
FT-IR ATR mode, 400–4000 cm⁻¹Functional group identification
Cross-referencing with computational simulations (e.g., DFT) enhances reliability .

Q. How can researchers mitigate challenges in handling this compound due to its light/thermal sensitivity?

Methodological Answer:

  • Storage: Use amber vials under inert gas (Ar/N₂) at –20°C to prevent photodegradation.
  • Handling: Conduct reactions in dark/controlled environments with Schlenk-line techniques.
  • Stability Testing: Perform accelerated aging studies (40–60°C, 75% RH) and monitor decomposition via TGA/DSC .

Q. What theoretical frameworks guide the study of this compound in supramolecular chemistry?

Methodological Answer: Link research to molecular orbital theory (predicting electronic properties) and crystal engineering principles (directing self-assembly). For example:

  • Use DFT calculations (B3LYP/6-31G*) to model π-π stacking interactions.
  • Apply Hirshfeld surface analysis to map intermolecular forces in XRD data .

Advanced Research Questions

Q. How should researchers address contradictions in reported data on the reactivity of this compound?

Methodological Answer:

  • Root-Cause Analysis: Compare experimental conditions (e.g., solvent polarity in nucleophilic substitutions).
  • Bias Assessment: Use risk-of-bias frameworks (Table C-5/C-6, ) to evaluate study design flaws.
  • Replication: Repeat critical experiments under standardized conditions (e.g., ISO/IEC 17025 protocols) .

Q. What advanced computational methods are suitable for modeling the electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Optimize geometries with Gaussian 16 (B3LYP/def2-TZVP basis set).
  • Molecular Dynamics (MD): Simulate solvent interactions using GROMACS (SPC/E water model).
  • Machine Learning (ML): Train models on existing halogenated silane data to predict reactivity .

Q. How can environmental fate studies for this compound be designed to assess persistence and bioaccumulation?

Methodological Answer:

  • Sample Preparation: Use SPE (Oasis HLB cartridges) for aqueous matrices and Soxhlet extraction for sludge .
  • Analytical Workflow:
    • LC-QTOF-MS: Detect transformation products (e.g., dehalogenated derivatives).
    • QSAR Models: Predict bioaccumulation factors (log Kₒw) using EPI Suite .

Q. What mechanistic insights can be gained from studying the catalytic role of this compound in cross-coupling reactions?

Methodological Answer:

  • Kinetic Studies: Monitor reaction progress via in-situ IR or Raman spectroscopy.
  • Isotopic Labeling: Use deuterated substrates to trace bond cleavage/formation pathways.
  • Catalytic Cycle Mapping: Combine EXAFS and EPR to characterize intermediate species .

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